molecular formula C21H20N4O3 B2378052 N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1184984-61-9

N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2378052
CAS No.: 1184984-61-9
M. Wt: 376.416
InChI Key: PCMCKJKRWHNPHQ-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the ethoxybenzyl and acetamide groups. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide include other pyrimidoindole derivatives with different substituents. Examples include:

  • N-(2-methoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
  • N-(2-chlorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical properties. The ethoxybenzyl group may impart different pharmacokinetic and pharmacodynamic characteristics compared to other similar compounds.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-2-28-17-10-6-3-7-14(17)11-22-18(26)12-25-13-23-19-15-8-4-5-9-16(15)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMCKJKRWHNPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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